N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

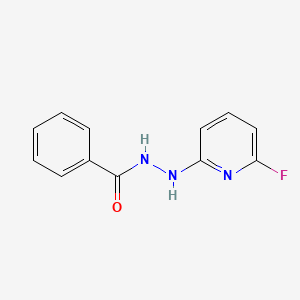

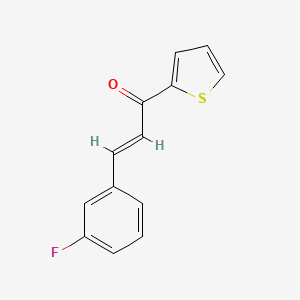

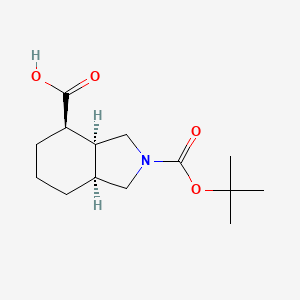

“N1-(2-cyanophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide” is a complex organic compound. It contains a cyanophenyl group (a phenyl group with a cyano substituent), a cyclopropyl group (a three-membered carbon ring), and an oxalamide group (a type of amide). These functional groups suggest that the compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyanophenyl group could be introduced via a cyanation reaction . The cyclopropyl group might be formed through a cyclopropanation reaction . The oxalamide group could potentially be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropyl group would introduce strain into the molecule, as three-membered rings are associated with angle strain .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The cyanophenyl group could undergo reactions typical of nitriles, such as hydrolysis or reduction . The cyclopropyl group might participate in ring-opening reactions . The oxalamide group could undergo reactions typical of amides, such as hydrolysis or aminolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitrile groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a methodology applicable to the synthesis of related compounds, including oxalamides. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Pharmacological Studies

- In the realm of pharmacology, research into the structure-activity relationship of N-(phenylalkyl)cinnamides related to N-(4-phenylbutyl)-3,4-dihydroxy-beta-cyanocinnamide has been conducted, focusing on their antagonism at NMDA receptor subtypes. Such studies inform the potential therapeutic applications of similar compounds in CNS disorders, including their role as NR2B-selective NMDA antagonists (Tamiz et al., 1999).

Material Science Applications

- The synthesis and characterization of new compounds with potential applications in high-temperature resistant and thermal protection materials have been explored. For example, a polyester-type phthalonitrile cyano resin with a hyperbranched structure demonstrated good heat resistance and processability, indicating potential for applications in materials science (Wang et al., 2020).

Analytical Chemistry and Sensor Development

- Research on sequential colorimetric recognition of Cu2+ and CN− in aqueous solution by asymmetric coumarin-conjugated naphthol groups highlights the potential for developing sensitive and selective sensors for environmental and biological applications. This demonstrates the utility of oxalamide and related compounds in designing chemo-sensors (Jo et al., 2014).

Wirkmechanismus

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c15-7-10-3-1-2-4-11(10)17-13(20)12(19)16-8-14(9-18)5-6-14/h1-4,18H,5-6,8-9H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXLVRJCAFHFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)

![(Z)-methyl 2-(2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2571409.png)

![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)

![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2571412.png)

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571417.png)

![(NE)-N-[(1,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2571422.png)